tert-Butyl (6-chloropyridin-2-yl)carbamate
Overview
Description
Tert-Butyl (6-chloropyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Organic Molecules
One notable application is in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones through a one-pot tandem palladium-catalysed amination and intramolecular amidation process. This method highlights the compound's role in creating biologically relevant structures with high yields from commercially available materials, illustrating its importance in medicinal chemistry and drug development (Scott, 2006).
Formation of Isostructural Compounds
The compound also plays a crucial role in the formation of isostructural families of compounds, as seen in the synthesis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart. These compounds demonstrate significant molecular interactions like hydrogen and halogen bonds, which are pivotal in understanding molecular assembly and designing materials with specific properties (Baillargeon et al., 2017).
Advancements in Photocatalysis
In the field of photocatalysis, tert-butyl (6-chloropyridin-2-yl)carbamate derivatives have been utilized in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process establishes a cascade pathway for assembling 3-aminochromones under mild conditions, showcasing the compound's versatility in facilitating complex chemical transformations (Wang et al., 2022).
Structural Studies and Molecular Interactions
Further research into carbamate derivatives reveals their structural uniqueness and the interplay of strong and weak hydrogen bonds. Studies on compounds like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate showcase the intricate molecular environments and interactions that form the basis of crystal engineering and materials science (Das et al., 2016).
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of “tert-Butyl (6-chloropyridin-2-yl)carbamate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action and stability.
Properties
IUPAC Name |
tert-butyl N-(6-chloropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYNRRQJJHZENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159603-71-1 | |
Record name | 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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